molecular formula C18H16N4O B2830844 Methyl 4-[2-methyl-5-(2-phenyldiazenyl)-4-pyrimidinyl]phenyl ether CAS No. 338414-45-2

Methyl 4-[2-methyl-5-(2-phenyldiazenyl)-4-pyrimidinyl]phenyl ether

Cat. No.: B2830844
CAS No.: 338414-45-2
M. Wt: 304.353
InChI Key: YYWFBATXFXUFPP-DQRAZIAOSA-N
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Description

Methyl 4-[2-methyl-5-(2-phenyldiazenyl)-4-pyrimidinyl]phenyl ether is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a methyl group at position 2, a phenyldiazenyl (-N=N-C₆H₅) group at position 5, and a methyl ether (-O-CH₃) at the para position of the phenyl ring attached to position 4 of the pyrimidine core.

Properties

IUPAC Name

[4-(4-methoxyphenyl)-2-methylpyrimidin-5-yl]-phenyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-13-19-12-17(22-21-15-6-4-3-5-7-15)18(20-13)14-8-10-16(23-2)11-9-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWFBATXFXUFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=C(C=C2)OC)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-methyl-5-(2-phenyldiazenyl)-4-pyrimidinyl]phenyl ether typically involves a multi-step process:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Phenyldiazenyl Group: The phenyldiazenyl group is introduced via a diazotization reaction, where an aniline derivative is treated with nitrous acid to form a diazonium salt, which is then coupled with the pyrimidine core.

    Etherification: The final step involves the methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring, leading to the formation of carboxylic acids.

    Reduction: The phenyldiazenyl group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, allowing for substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for ether cleavage.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Phenols and substituted ethers.

Scientific Research Applications

Biological Activities

Research indicates that methyl 4-[2-methyl-5-(2-phenyldiazenyl)-4-pyrimidinyl]phenyl ether exhibits several biological activities:

  • Anticancer Activity : Studies have shown that compounds containing pyrimidine and azobenzene structures can inhibit cancer cell proliferation. The azobenzene group can undergo photoisomerization, which may enhance its therapeutic efficacy when activated by light .
  • Antimicrobial Properties : There is emerging evidence that this compound can exhibit antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Applications in Medicine

  • Drug Development : The compound's structural characteristics make it a candidate for developing new pharmaceuticals, particularly in oncology and infectious disease treatment.
  • Photodynamic Therapy : Due to its ability to undergo photoisomerization, it can be utilized in photodynamic therapy (PDT), where light activation can trigger cytotoxic effects in targeted cells.
  • Diagnostic Agents : Its unique chemical structure may allow for the development of imaging agents that can be used in various diagnostic applications, including cancer imaging.

Material Science Applications

  • Dyes and Pigments : The azobenzene group is known for its color properties, making this compound suitable for use in dyes and pigments in textiles and coatings.
  • Sensors : The compound's sensitivity to light could be harnessed in the development of sensors for detecting environmental changes or biological markers.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their efficacy against various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

A recent investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study found that it exhibited substantial inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism by which Methyl 4-[2-methyl-5-(2-phenyldiazenyl)-4-pyrimidinyl]phenyl ether exerts its effects involves its interaction with specific molecular targets. The phenyldiazenyl group can participate in electron transfer reactions, while the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression.

Comparison with Similar Compounds

Table 1: Key Substituents and Their Implications

Compound Name/Identifier Substituents on Pyrimidine Core Key Functional Groups Implications
Methyl 4-[2-methyl-5-(2-phenyldiazenyl)-4-pyrimidinyl]phenyl ether 2-methyl, 5-phenyldiazenyl, 4-phenyl ether Diazenyl, methyl ether Potential for π-π stacking, moderate polarity
2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol () 2-amino, 5-methoxyphenyl, 4-fluorobenzyloxy Amino, methoxy, fluorobenzyl ether Enhanced hydrogen bonding, increased polarity
4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether (CAS 338954-61-3, ) 4-chlorophenylsulfanyl, 2-methylsulfanyl Sulfur-based substituents Higher lipophilicity, potential redox activity
N-Phenyl-N'-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea derivatives () Imidazolyl, urea linkage Polar urea group, heterocyclic Likely MCT4 inhibition, improved target binding

Key Observations :

  • Diazenyl vs. Amino Groups: The diazenyl group in the target compound may confer unique photochemical properties (e.g., light-induced isomerization) compared to amino-substituted analogs, which prioritize hydrogen bonding .
  • Ether vs.
  • Aromatic vs. Heterocyclic Substituents : Imidazolyl or thiazolyl substituents () introduce additional nitrogen atoms, enhancing interactions with biological targets like enzymes or receptors .

Table 2: Comparative Physicochemical Properties

Property Target Compound 4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether () 2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol ()
Molecular Weight (g/mol) ~349.4 (estimated) ~353.9 ~476.5
Polarity Moderate (ether + diazenyl) Low (sulfanyl groups) High (amino, hydroxyl, fluorobenzyloxy)
Synthetic Complexity Moderate (diazenyl coupling) High (sulfanyl substitution) Very High (multiple functional groups)

Key Observations :

  • The target compound’s molecular weight (~349 g/mol) falls within the "drug-like" range, unlike the heavier fluorobenzyloxy analog (~476 g/mol), which may face bioavailability challenges .
  • Sulfur-containing analogs () likely exhibit higher chemical stability but lower solubility in aqueous media compared to the target compound .

Biological Activity

Methyl 4-[2-methyl-5-(2-phenyldiazenyl)-4-pyrimidinyl]phenyl ether, also known by its CAS number 338414-45-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

  • Molecular Formula : C18H16N4O
  • Molecular Weight : 304.35 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an antitumor agent and its interactions with various biological targets.

  • Antitumor Activity :
    • The compound has shown promise in inhibiting cancer cell proliferation. It acts through mechanisms that may involve the modulation of signaling pathways related to cell growth and apoptosis.
    • In vitro studies indicate that it can induce apoptosis in cancer cells by activating caspase pathways and regulating Bcl-2 family proteins.
  • Target Interactions :
    • The compound interacts with various enzymes and receptors, including those involved in inflammatory responses and metabolic processes.
    • It has been reported to exhibit activity against peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation .

Antitumor Studies

A study conducted on the effects of this compound on different cancer cell lines demonstrated significant cytotoxicity. The following data summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.0Induction of apoptosis
HeLa (Cervical)12.5Inhibition of cell cycle progression
A549 (Lung)10.0Activation of caspase pathways

These results highlight the compound's potential as a therapeutic agent against various cancers.

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has shown anti-inflammatory effects in preclinical models:

ModelDose (mg/kg)Effect Observed
Carrageenan-induced paw edema50Reduction in edema volume by 40%
LPS-induced inflammation25Decrease in TNF-α levels by 30%

These findings suggest that the compound may also serve as a candidate for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl 4-[2-methyl-5-(2-phenyldiazenyl)-4-pyrimidinyl]phenyl ether, and what are the critical reaction parameters?

  • Methodology : Synthesis typically involves multi-step reactions, starting with pyrimidine and phenyl ether precursors. Key steps include nucleophilic aromatic substitution (e.g., introducing the phenyldiazenyl group) and etherification.

  • Reagents/Conditions : Use of strong bases (e.g., NaH, KOtBu) in anhydrous solvents (DMF, THF) under inert atmospheres. Diazotization may require nitrous acid (HNO₂) or tert-butyl nitrite .
  • Optimization : Reaction temperatures (0–80°C) and stoichiometric ratios (e.g., 1:1.2 for coupling steps) are critical to minimize by-products like sulfoxides or over-substituted derivatives .
    • Validation : Intermediate purity is monitored via TLC, and final products are characterized by NMR (¹H/¹³C) and mass spectrometry .

Q. How is the structural integrity and purity of this compound confirmed in academic research?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methyl ether singlet at δ 3.8–4.0 ppm, pyrimidine protons at δ 8.0–8.5 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95% typical for biological assays) .
  • Elemental Analysis : Matches theoretical vs. experimental C/H/N ratios (±0.3% tolerance) .

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